N-Feruloyloctopamine
Overview
Description
N-Feruloyloctopamine is a phenolic amide compound formed by the combination of an N-feruloyl group and octopamine. It is known for its antioxidant properties and has been isolated from various natural sources, including the root timber of Melochia umbellata . The compound has a molecular formula of C18H19NO5 and a molecular weight of 329.35 g/mol .
Mechanism of Action
Target of Action
N-Feruloyloctopamine primarily targets Akt and p38 MAPK . These are key proteins involved in cell signaling pathways that regulate cellular processes such as cell growth, cell cycle progression, and cell survival .
Mode of Action
This compound interacts with its targets by significantly decreasing the phosphorylation levels of Akt and p38 MAPK . Phosphorylation is a crucial process in cell signaling, and changes in the phosphorylation levels of these proteins can lead to alterations in the cellular processes they regulate .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those regulated by Akt and p38 MAPK . These pathways play critical roles in cellular processes such as cell growth, cell cycle progression, and cell survival . By modulating the activity of Akt and p38 MAPK, this compound can influence these pathways and their downstream effects .
Pharmacokinetics
It is known that this compound is relatively stable, but may decompose under extreme acidic or alkaline conditions . It has low solubility in water, but dissolves better in organic solvents such as ethanol and dimethyl sulfoxide . These properties may impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely tied to its modulation of Akt and p38 MAPK activity. By decreasing the phosphorylation levels of these proteins, this compound can influence various cellular processes regulated by these proteins, potentially leading to changes in cell growth, cell cycle progression, and cell survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be compromised under extreme acidic or alkaline conditions . Additionally, its solubility and, consequently, its bioavailability and efficacy, can be affected by the presence of certain solvents .
Biochemical Analysis
Biochemical Properties
N-Feruloyloctopamine plays a role in biochemical reactions, particularly in the inhibition of tyrosinase, an enzyme involved in the production of melanin . It also exhibits anti-fungal effects and impedes the dimorphic transition of the pathogen Candida albicans . Furthermore, it has been found to significantly decrease the phosphorylation levels of Akt and p38 MAPK .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to inhibit tumor cell malignant phenotype by AKT- and EMT-related signals . It also impacts tumor cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to regulate PI3K-AKT- and apoptosis-related signals, with BBC3, DDIT3, NOXA, and CDKN1A serving as the novel targets of this compound inducing HCC cell apoptosis .
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable, but may undergo degradation under extreme acidic or alkaline conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to regulate PI3K-AKT- and apoptosis-related signals
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Feruloyloctopamine can be synthesized through chemical reactions involving the condensation of ferulic acid and octopamine. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction typically proceeds under mild conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-Feruloyloctopamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The phenolic hydroxyl groups in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted phenolic compounds .
Scientific Research Applications
N-Feruloyloctopamine has a wide range of scientific research applications:
Comparison with Similar Compounds
N-Feruloyloctopamine is compared with other similar phenolic amides:
N-trans-Feruloyltyramine: Both compounds exhibit antioxidant activity, but the presence of the -OCH3 group at C-3 in this compound enhances its antioxidant potential.
N-trans-p-Coumaroyloctopamine: This compound also shows antioxidant activity, but this compound has a higher binding affinity to superoxide dismutase (SOD) and xanthine oxidase (XOD).
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable subject of study in fields ranging from chemistry to medicine.
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSCHQMOTSXAKB-YCRREMRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904229 | |
Record name | N-Trans-Feruloyloctopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-trans-Feruloyloctopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66648-44-0 | |
Record name | N-trans-Feruloyloctopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66648-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Trans-Feruloyloctopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-trans-Feruloyloctopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 165 °C | |
Record name | N-trans-Feruloyloctopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032805 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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